![molecular formula C8H7BrN2O2 B6604394 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one CAS No. 941603-99-2](/img/structure/B6604394.png)

7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one

カタログ番号 B6604394

CAS番号:

941603-99-2

分子量: 243.06 g/mol

InChIキー: FMYVBUVAGNCORO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

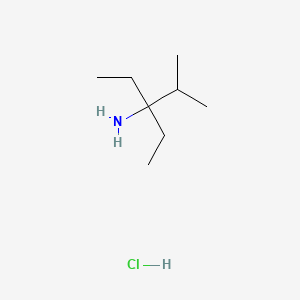

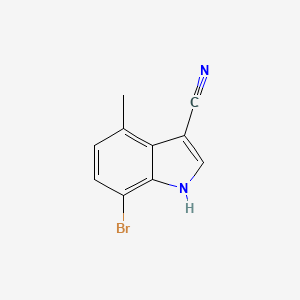

“7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one” is a chemical compound with the empirical formula C7H5BrN2O2 . It is a halogenated heterocycle . The compound is solid in form .

Molecular Structure Analysis

The molecular structure of “7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one” is represented by the SMILES stringBrc1cnc2OCC(=O)Nc2c1 . The InChI key for this compound is UTPFXZJAASMEDW-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The molecular weight of “7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one” is 229.03 . It is a solid compound .科学的研究の応用

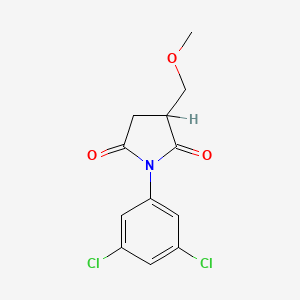

- Pinacol boronic esters , including 7-bromo-3,5-dihydropyrido[2,3-e][1,4]oxazepin-2(1H)-one, serve as valuable building blocks in organic synthesis . These compounds are versatile intermediates that can be functionalized to create more complex molecules.

- Protodeboronation of alkyl boronic esters is not well-developed compared to other deboronation protocols. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach .

- When paired with a Matteson–CH₂–homologation, this protocol enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation .

- The hydromethylation sequence, facilitated by protodeboronation, allows for the addition of a methyl group to alkenes in an anti-Markovnikov manner .

- This transformation can be applied to various substrates, including methoxy-protected (−)-Δ8-THC (a cannabinoid) and cholesterol .

- In related research, microwave-assisted synthesis methods have been developed for structurally similar compounds, such as 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones .

Organic Synthesis Building Block

Protodeboronation for Alkene Hydromethylation

Hydromethylation of Alkenes

Total Synthesis of Natural Products

Microwave-Assisted Synthesis

Water-Based Synthesis

特性

IUPAC Name |

7-bromo-1,5-dihydropyrido[2,3-e][1,4]oxazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O2/c9-6-1-5-3-13-4-7(12)11-8(5)10-2-6/h1-2H,3-4H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYVBUVAGNCORO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(NC(=O)CO1)N=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-3,5-dihydropyrido[2,3-e][1,4]oxazepin-2(1H)-one | |

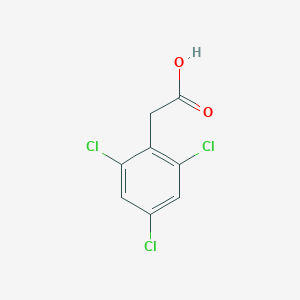

Synthesis routes and methods

Procedure details

(2-Amino-5-bromo-pyridin-3-ylmethoxy)-acetic acid ethyl ester (381 mg, 1.3 mmol) is dissolved in 15 mL of DMSO and 60% sodium hydride (53 mg, 1.3 mmol) is added. The mixture is stirred for 4 hrs and then ice-cold water (100 mL) is added into reaction. The solid formed is filtered and rinsed with more water (2×50 mL) and 50% EtOAc in heptane (30 mL). Then it is dried to give 205 mg of 3-bromo-5,9-dihydro-6-oxa-1,9-diaza-benzocyclohepten-8-one which is used without purification.

Quantity

381 mg

Type

reactant

Reaction Step One

[Compound]

Name

ice

Quantity

100 mL

Type

reactant

Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3',4'-difluoro-6-[(3S)-pyrrolidin-3-yloxy]-N-{6-[(3R)-pyrrolidin-3-yloxy]-3'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-3-yl}-[1,1'-biphenyl]-3-carboxamide dihydrochloride](/img/structure/B6604312.png)

![1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B6604322.png)

![2-tert-butyl 4-methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B6604332.png)

![methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate](/img/structure/B6604342.png)

![tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate](/img/structure/B6604354.png)

![2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one](/img/structure/B6604374.png)

![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine](/img/structure/B6604379.png)